molecular formula C16H17NO2 B438515 4-Methoxy-N-(4-methylbenzyl)benzamide CAS No. 107680-86-4

4-Methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B438515
CAS No.: 107680-86-4
M. Wt: 255.31g/mol
InChI Key: MSARWVIREVTVSW-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzamide ring and a 4-methylbenzyl group attached to the nitrogen atom.

Properties

CAS No.

107680-86-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-17-16(18)14-7-9-15(19-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

MSARWVIREVTVSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural features of 4-Methoxy-N-(4-methylbenzyl)benzamide and its analogs:

Compound Name Benzamide Ring Substituent N-Substituent Key Structural Differences References
This compound 4-OCH₃ 4-Methylbenzyl Reference compound
4-Methoxy-N-(pyridin-2-yl)benzamide 4-OCH₃ Pyridin-2-yl Heterocyclic N-substituent
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide 4-OCH₃ Thiazol-2-yl with aryl groups Thiazole ring incorporation
4-Acetamido-N-(3-aminopropyl)-3-((4-methylbenzyl)oxy)benzamide 3-O-(4-methylbenzyl), 4-NHCOCH₃ 3-Aminopropyl Additional acetamido and ether linkages
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide) 2-OAc 5-Nitrothiazol-2-yl Nitrothiazole moiety
LY188544 (4-Amino-N-(α-methylbenzyl)benzamide) 4-NH₂ α-Methylbenzyl Amino group vs. methoxy; stereochemistry

Key Observations :

  • Benzamide Ring Modifications: Replacement of the methoxy group with amino (LY188544) or acetamido () groups alters electronic properties, affecting hydrogen bonding and solubility .
  • Biological Implications : Nitazoxanide’s nitro-thiazole moiety () is critical for antiparasitic activity, highlighting how electron-withdrawing groups can modulate redox interactions .

Pharmacological and Functional Comparisons

Anticonvulsant Activity
  • LY188544 and Enantiomers: The S-isomer (LY188545) exhibits 2.2-fold higher potency than the R-isomer (LY188546) in the maximal electroshock (MES) test, emphasizing stereochemical influences on efficacy. Both enantiomers show lower neurotoxicity than phenobarbital, with protective indexes (PI) >10 .
Antitumor Activity
  • HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): This analog inhibits HepG2 and A549 cancer cells (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg in mice) than SAHA, a clinically used HDAC inhibitor . The 4-phenylacetamido group likely enhances histone deacetylase (HDAC) binding.

Physicochemical and Spectroscopic Properties

  • NMR Data : 4-Methoxy-N-(pyridin-2-yl)benzamide () displays distinct ¹H NMR signals at δ 3.9 ppm (OCH₃) and δ 7.06 ppm (aromatic protons), comparable to the target compound’s expected spectral profile .
  • Stability : Gold(I) complexes with 4-methoxy-N-(prop-2-yn-1-yl)benzamide () demonstrate thermal stability up to 72 hours, suggesting alkyne-substituted benzamides are viable ligands in coordination chemistry .

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